molecular formula C12H13ClFNO2 B1592495 5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 707541-47-7

5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B1592495
M. Wt: 257.69 g/mol
InChI Key: SBKQXKRSYOCZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known as “5-Fluoro-3h-spiro”, is an organic compound with a unique chemical structure, containing a five-membered ring and a three-membered ring connected by a single bond. It is a colorless, odorless solid with a melting point of 114-115°C. 5-Fluoro-3h-spiro has a wide range of applications in medicinal chemistry, organic synthesis, and chemical biology.

Scientific Research Applications

  • One-Pot Synthesis of Spiro-isobenzofuran Compounds

    • Application Summary : This research focuses on the synthesis of spiro-isobenzofuran compounds via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
    • Methods of Application : The method involves a one-pot route for the synthesis of spiro-isobenzofuran compounds . The process includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
    • Results or Outcomes : Various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H) tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones were synthesized in good to high yields .
  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4’-piperidin]-1’-yl)butyl]indolyl Derivatives

    • Application Summary : This research focuses on the development of novel specific fluorescent ligands for the study of σ receptors via fluorescence-based techniques .
    • Methods of Application : The method involves the functionalization of indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion with fluorescent tags .
    • Results or Outcomes : Nanomolar-affinity fluorescent σ ligands, spanning from green to red to near-infrared emission, were obtained . These are the first red-emitting fluorescent σ2 ligands, validated as powerful tools for the study of σ2 receptors via fluorescence-based techniques .

properties

IUPAC Name

6-fluorospiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKQQEOEWIQJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)F)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3h-spiro[isobenzofuran-1,4'-piperidin]-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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